

2,6-Dibromo-p-benzoquinone CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-p-benzoquinone

Cat. No.: B050551

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In-Depth Technical Guide: 2,6-Dibromo-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 19643-45-9[1] Molecular Formula: $C_6H_2Br_2O_2$ [1]

This technical guide provides a comprehensive overview of **2,6-Dibromo-p-benzoquinone**, a halogenated aromatic compound with significant biological activities. This document details its chemical properties, synthesis and purification protocols, and explores its mechanism of action, including its genotoxic effects and its role in inducing reactive oxygen species (ROS).

Physicochemical and Biological Data

Quantitative data for **2,6-Dibromo-p-benzoquinone** is summarized below. The compound is noted for its genotoxicity and its ability to inhibit the synthesis of DNA, RNA, and proteins.[1]

Property	Value	Reference
Molecular Weight	265.89 g/mol	[1]
Appearance	Yellow crystalline solid	
Biological Activity	Genotoxic, inhibits DNA, RNA, and protein synthesis	[1]

While specific IC50 and EC50 values for **2,6-Dibromo-p-benzoquinone** are not readily available in the cited literature, studies on closely related dibromo-p-benzoquinone derivatives have shown potent cytotoxic activities, with IC50 values as low as 0.8 μ M against MCF-7 human breast cancer cells.[2][3]

Experimental Protocols

Synthesis of 2,6-Dibromo-p-benzoquinone

A general method for the synthesis of substituted p-benzoquinones involves the oxidation of the corresponding substituted phenols. For 2,6-disubstituted p-benzoquinones, a common procedure utilizes the selective oxygenation of 2,6-disubstituted phenols.

Materials:

- 2,6-Dibromophenol
- N,N-dimethylformamide (DMF)
- Salcomine (as a catalyst)
- Oxygen gas
- Hydrochloric acid (4 N)
- Ethanol

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas-inlet tube, dissolve 2,6-dibromophenol in N,N-dimethylformamide.
- Add a catalytic amount of salcomine to the solution.
- While stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.
- Continue the reaction for approximately 4 hours, at which point the temperature will typically drop to around 25°C.
- Pour the reaction mixture onto crushed ice and add 4 N hydrochloric acid to precipitate the product.
- Collect the resulting yellow-brown precipitate by suction filtration.
- Wash the crude product sequentially with 1 N hydrochloric acid, water, and cold ethanol.
- Dry the purified product under reduced pressure at 50°C.[4]

Purification by Recrystallization

Further purification of **2,6-Dibromo-p-benzoquinone** can be achieved through recrystallization.

Procedure:

- Dissolve the crude **2,6-Dibromo-p-benzoquinone** in a suitable solvent, such as ethanol.
- Heat the solution to dissolve the solid completely.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the purified crystals by filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.[4]

Genotoxicity Assessment: In Vitro Micronucleus Assay

The genotoxic potential of **2,6-Dibromo-p-benzoquinone** can be evaluated using the in vitro micronucleus assay, which detects chromosomal damage.

Cell Culture and Treatment:

- Culture a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) in appropriate media and conditions.
- Seed the cells in culture plates or flasks and allow them to attach and grow.
- Treat the cells with varying concentrations of **2,6-Dibromo-p-benzoquinone** for a defined period (e.g., 3-6 hours for short-term treatment with metabolic activation, or for 1.5-2 normal cell cycle lengths without metabolic activation). Include both a vehicle control and a positive control.
- If required for the cell type, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

Harvesting and Staining:

- After the treatment period, wash the cells with phosphate-buffered saline (PBS).
- Harvest the cells by trypsinization.
- Treat the cells with a hypotonic solution to swell the cytoplasm.
- Fix the cells using a methanol/acetic acid solution.
- Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
- Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

Analysis:

- Score the slides under a microscope for the presence of micronuclei in binucleated cells (if cytochalasin B was used) or in mononucleated cells.

- A significant increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control indicates a positive genotoxic effect.

Reactive Oxygen Species (ROS) Production Assay

The induction of ROS by **2,6-Dibromo-p-benzoquinone** can be measured using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Procedure:

- Plate cells in a multi-well plate and allow them to adhere.
- Wash the cells with a suitable buffer (e.g., PBS).
- Load the cells with DCFH-DA solution in a serum-free medium and incubate in the dark.
- After incubation, wash the cells to remove the excess probe.
- Treat the cells with different concentrations of **2,6-Dibromo-p-benzoquinone**. Include a positive control (e.g., H₂O₂) and a vehicle control.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

MAPK Pathway Activation: Western Blot Analysis

To investigate the effect of **2,6-Dibromo-p-benzoquinone** on the MAPK signaling pathway, the phosphorylation status of key proteins like ERK, JNK, and p38 can be assessed by Western blotting.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Cell Lysis and Protein Quantification:

- Treat cells with **2,6-Dibromo-p-benzoquinone** for various time points.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as with antibodies for the total forms of these proteins as loading controls.
- Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of phosphorylated protein to total protein indicates activation of the MAPK pathway.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

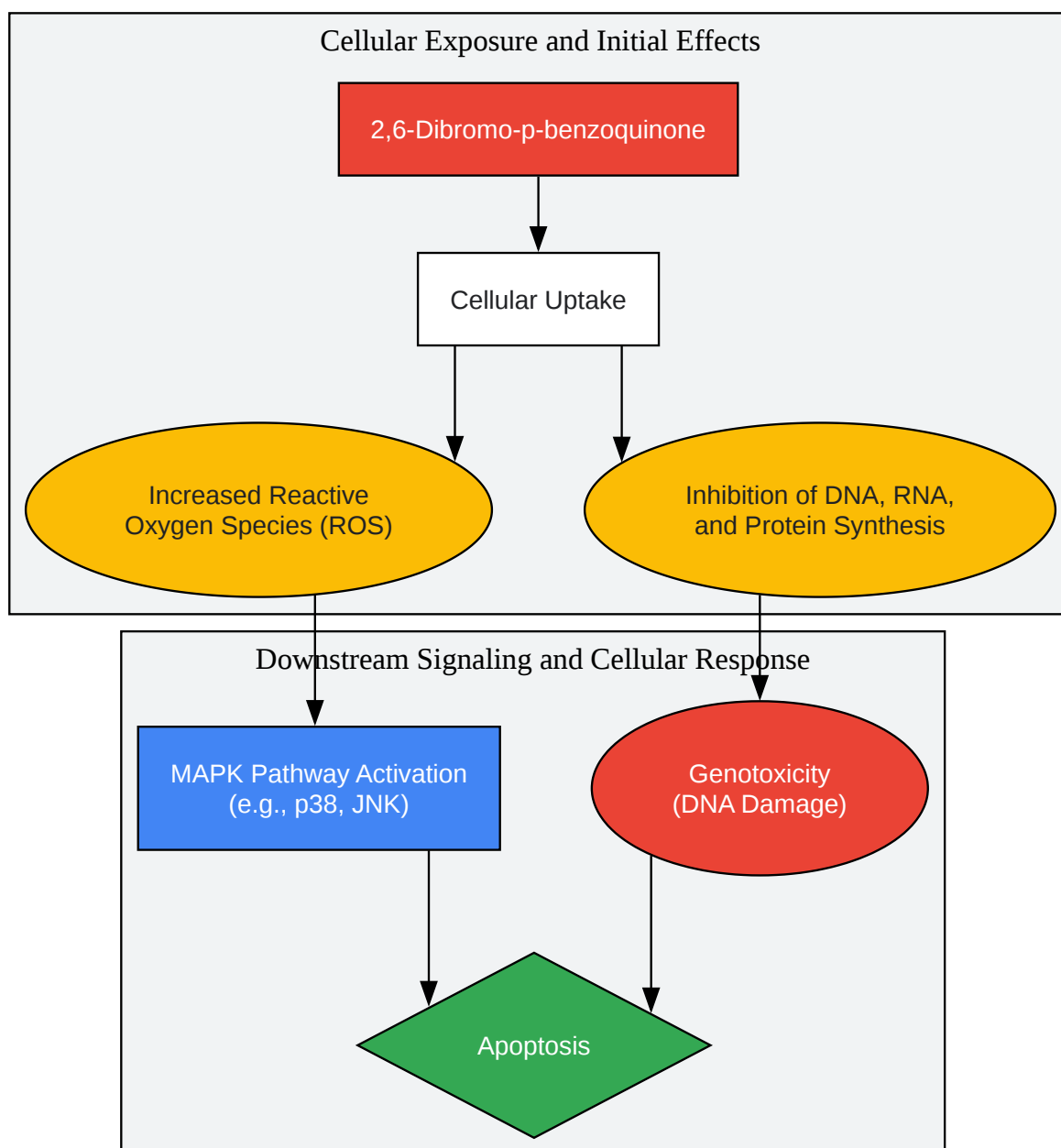
Signaling Pathways and Mechanisms of Action

2,6-Dibromo-p-benzoquinone is known to be genotoxic and can induce cell death by inhibiting the synthesis of essential macromolecules like DNA, RNA, and proteins.[\[1\]](#) A key aspect of its mechanism of action is believed to be the induction of reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, causing damage to cellular components and activating various signaling pathways.

While direct evidence for the specific signaling pathways modulated by **2,6-Dibromo-p-benzoquinone** is limited, based on studies of related p-benzoquinones, a plausible mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway, which includes the ERK, JNK, and p38 kinases, is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known

activator of the JNK and p38 pathways, which are often associated with stress responses and apoptosis.

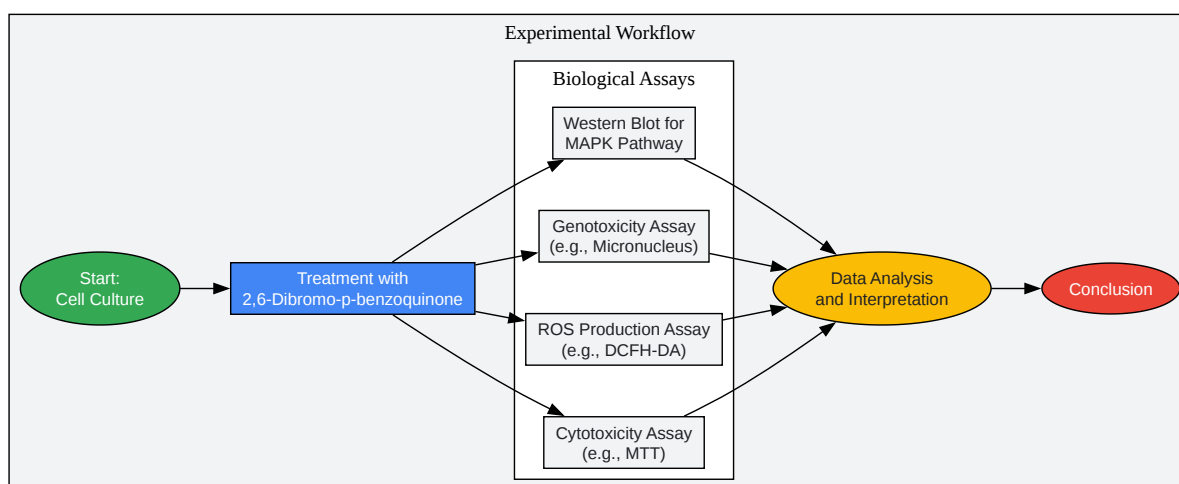
Below is a hypothesized workflow illustrating the potential mechanism of action for **2,6-Dibromo-p-benzoquinone**.



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Caption: Hypothesized mechanism of **2,6-Dibromo-p-benzoquinone** action.

The following diagram illustrates a typical experimental workflow for investigating the effects of **2,6-Dibromo-p-benzoquinone** on a specific cell line.



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Caption: Workflow for studying **2,6-Dibromo-p-benzoquinone** effects.

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- To cite this document: BenchChem. [2,6-Dibromo-p-benzoquinone CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050551#2-6-dibromo-p-benzoquinone-cas-number-and-molecular-formula]

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